REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:18]([CH3:19])[C:17](=[O:20])[C:16]3[C:11](=[C:12]([CH3:21])[CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:5][CH:4]=1.B(F)(F)F.[OH-].[Na+]>ClCCl.C(OCC)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:18]([CH3:19])[C:17](=[O:20])[C:16]3[C:11](=[C:12]([CH3:21])[CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
2-(4-Methoxyphenyl)-3,8-dimethyl-4(3H)-quinazolinone
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NC2=C(C=CC=C2C(N1C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
21.6 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gradually heated up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
with cooling with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N hydrochloric acid and saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=NC2=C(C=CC=C2C(N1C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |